3-Amino-4-(4-methoxyphenyl)thiophene-2-carbonitrile hydrochloride
CAS No.:
Cat. No.: VC16194198
Molecular Formula: C12H11ClN2OS
Molecular Weight: 266.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11ClN2OS |
|---|---|
| Molecular Weight | 266.75 g/mol |
| IUPAC Name | 3-amino-4-(4-methoxyphenyl)thiophene-2-carbonitrile;hydrochloride |
| Standard InChI | InChI=1S/C12H10N2OS.ClH/c1-15-9-4-2-8(3-5-9)10-7-16-11(6-13)12(10)14;/h2-5,7H,14H2,1H3;1H |
| Standard InChI Key | IAKKTLRRDFGBRD-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=CSC(=C2N)C#N.Cl |
Introduction
Chemical Identity and Structural Features
The molecular formula of 3-amino-4-(4-methoxyphenyl)thiophene-2-carbonitrile hydrochloride is C₁₂H₁₁ClN₂OS, with a molar mass of 266.74 g/mol . The compound features a thiophene ring substituted at the 2-, 3-, and 4-positions with a carbonitrile group, an amino group, and a 4-methoxyphenyl moiety, respectively. The hydrochloride salt enhances solubility in polar solvents, facilitating its use in subsequent reactions.
Table 1: Key Physicochemical Properties
The planar thiophene core allows for π-π stacking interactions, while the electron-withdrawing carbonitrile and electron-donating methoxyphenyl groups create a polarized electronic environment, influencing reactivity and binding affinity .
Synthetic Methodologies
Michael Addition-Cyclization Approach
A scalable route involves the KOH-catalyzed reaction of α-thiocyanatoacetophenone derivatives with cyanothioacetamide. This one-pot procedure proceeds via a Michael addition followed by intramolecular cyclization, yielding 4,5-dihydrothiophene intermediates. Subsequent aromatization and hydrochloride salt formation produce the target compound . For example, reacting 3-(4-methoxyphenyl)-2-cyanothioacrylamide with α-thiocyanatoacetophenone in ethanol under basic conditions generates the dihydrothiophene precursor, which is oxidized to the aromatic thiophene .
Single-Step Hydroxylamine Route
An alternative method, adapted from patent literature, employs hydroxylamine hydrochloride with 3-oxo-4-(4-methoxyphenyl)tetrahydrothiophene in polar solvents like methanol or dimethylformamide. This reaction proceeds at 50–200°C, directly yielding the 3-aminothiophene hydrochloride without isolating intermediates . The absence of base simplifies purification, though reaction times may extend to 24 hours .
Key Advantages of Each Method
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Michael Addition-Cyclization: Higher atom economy (83–89%) and milder conditions (25–50°C) .
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Hydroxylamine Route: Fewer steps and compatibility with thermally stable substrates .
Reactivity and Derivative Synthesis
The amino and carbonitrile groups serve as handles for further functionalization. For instance, reaction with formaldehyde and primary amines under Mannich conditions produces hexahydrothieno[2,3-d]pyrimidine derivatives, a class of compounds with reported antitumor and antimicrobial activities . The methoxyphenyl group also participates in Suzuki-Miyaura cross-coupling reactions, enabling aryl diversification .
Future Directions
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Biological Profiling: Screen against cancer cell lines and microbial panels to identify lead candidates.
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Process Optimization: Develop continuous-flow synthesis to reduce reaction times and improve yields.
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Structural Modifications: Explore replacing the methoxyphenyl group with heteroaryl moieties to modulate electronic properties.
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